4-(Azepan-1-ylcarbonyl)phenyl acetate is a compound that features a phenyl acetate moiety substituted with an azepan-1-ylcarbonyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity and utility in synthesizing more complex molecules.
4-(Azepan-1-ylcarbonyl)phenyl acetate belongs to the class of organic compounds known as esters, specifically aromatic esters. It can also be classified under carbonyl compounds due to the presence of the carbonyl functional group associated with the azepan ring.
The synthesis of 4-(Azepan-1-ylcarbonyl)phenyl acetate typically involves the acylation of phenol or phenolic derivatives using azepane-1-carboxylic acid derivatives. Common methods include:
The reaction conditions may vary based on the specific reagents used, but typically involve moderate heating and may require solvents such as dichloromethane or toluene. The purity and yield of the product can be improved through recrystallization or chromatography techniques.
The molecular structure of 4-(Azepan-1-ylcarbonyl)phenyl acetate includes:
The molecular formula is C14H17NO2, with a molecular weight of approximately 247.29 g/mol. The compound exhibits typical features of esters and amides in its infrared spectra, including characteristic C=O stretching vibrations.
4-(Azepan-1-ylcarbonyl)phenyl acetate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate reaction efficiency.
The mechanism by which 4-(Azepan-1-ylcarbonyl)phenyl acetate exerts its effects—if any biological activity is confirmed—could involve several pathways depending on its interactions at a molecular level:
Further studies would be necessary to elucidate specific mechanisms, including binding affinities and kinetic parameters.
Relevant data on these properties can be obtained through experimental studies or literature values for similar compounds .
4-(Azepan-1-ylcarbonyl)phenyl acetate has potential applications in:
Research into its efficacy and applications continues, highlighting its significance within medicinal chemistry and synthetic organic chemistry .
The systematic name "4-(azepan-1-ylcarbonyl)phenyl acetate" follows IUPAC conventions to precisely define this hybrid molecule. The name decomposes hierarchically: "azepan-1-yl" denotes a seven-membered saturated heterocyclic ring (azepane) with nitrogen at position 1. "Carbonyl" specifies the ketone group (–C(=O)–) appended to this nitrogen. "4-(...carbonyl)phenyl" indicates a para-substituted benzene ring where the carbonyl-linked azepane attaches at carbon 4. "Acetate" designates the ester group (–OC(=O)CH3) bonded to the phenyl’s oxygen at carbon 1, completing the molecular architecture [3] [9].
Structurally, the molecule integrates three pharmacophores:
This taxonomy classifies the compound as an aryl azepanone ester, placing it within broader families of bioactive heterocycles. Its SMILES notation (CC(=O)Oc1ccc(cc1)C(=O)N2CCCCCC2) and molecular graph further clarify atom connectivity and stereoelectronic features [3] [9].
Table 1: Structural Descriptors of 4-(Azepan-1-ylcarbonyl)phenyl Acetate
| Descriptor | Value/Representation | Significance |
|---|---|---|
| IUPAC Name | 4-(azepan-1-ylcarbonyl)phenyl acetate | Systematic chemical identification |
| Molecular Formula | C₁₇H₂₁NO₃ | Elemental composition (calc. MW: 287.36 g/mol) |
| Key Substituents | Azepan-1-carbonyl, Acetoxy | Functional group reactivity |
| SMILES | CC(=O)Oc1ccc(cc1)C(=O)N2CCCCCC2 | Topological representation |
| Chemotype | Aryl azepanone ester | Structural taxonomy |
The azepane ring (azepan-1-yl) is a privileged scaffold in medicinal chemistry due to its balanced lipophilicity, conformational adaptability, and hydrogen-bonding capacity. As a seven-membered heterocycle, azepane exhibits a "pseudo-chair" conformation that enables optimal interactions with biological targets. Its nitrogen atom acts as a hydrogen-bond acceptor, facilitating binding to enzymes and receptors, while its aliphatic chain modulates membrane permeability. These properties make azepane derivatives prevalent in central nervous system agents, protease inhibitors, and anticancer therapies [3] [6].
In 4-(azepan-1-ylcarbonyl)phenyl acetate, the azepane’s N-acylation (conversion to –N–C(=O)–) enhances structural rigidity versus secondary amines, promoting selective target engagement. This acylation also reduces azepane basicity, potentially improving blood-brain barrier penetration. The para-phenyl substitution pattern minimizes steric clashes and allows electronic communication between pharmacophores. When integrated with the aryl acetate group—a motif known for metabolic activation to quinone intermediates—the azepane scaffold may confer tunable pharmacokinetic behavior [4] [9].
Table 2: Bioactive Properties Imparted by Azepane and Related Scaffolds
| Scaffold | Key Physicochemical Properties | Exemplar Bioactivities |
|---|---|---|
| Azepane (saturated) | logP ~2.5; TPSA 12 Ų; H-bond acceptor | Neuraminidase inhibition; σ-receptor agonism |
| N-Acylated azepane | logP ~3.2; TPSA 30 Ų; Reduced pKa | Enhanced membrane permeability |
| Aryl acetate | logP 1.5–2.0; Hydrolytically labile | Prodrug activation; Metabolic incorporation |
Aryl azepanones emerged in the 1990s as analogs to piperidine-based drugs, exploiting azepane’s expanded ring size for improved target complementarity. Early work focused on N-protected azepanones as intermediates for peptide mimetics. The discovery of azepane’s role in transition-state mimicry for protease inhibitors (e.g., HIV-1 protease) accelerated development. For instance, N-acyl-azepane-phenyl conjugates demonstrated enhanced binding affinity over piperidine analogs due to better adaptation to enzyme subsites [2] [6].
Phenyl acetate motifs have a distinct history as bioprecursors and metabolic markers. Since the 1970s, phenyl acetate has been utilized in Fries rearrangements to generate hydroxyacetophenones—key intermediates for analgesics and anti-inflammatories. Its endogenous role was uncovered in the 2000s, with studies identifying phenyl acetate as a urinary marker in depression via dysregulated phenylalanine metabolism [2] [4] [9]. The fusion of these lineages—aryl azepanones and phenyl esters—culminated in hybrid molecules like 4-(azepan-1-ylcarbonyl)phenyl acetate. This convergence aims to leverage azepane’s target affinity with the acetate’s metabolic behavior, enabling:
Despite its promising framework, 4-(azepan-1-ylcarbonyl)phenyl acetate remains understudied, with critical gaps requiring resolution:
Synthetic Methodology: Current routes to analogous N-acylated azepane-phenyl derivatives (e.g., N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide) rely on nucleophilic acyl substitutions, but yields are moderate (77–83%) and lack stereocontrol [3] [9]. Sustainable catalysis (e.g., flow chemistry, enzymatic acylation) remains unexplored for this chemotype.
Structure-Activity Relationship (SAR) Deficits: While azepane’s role is established, the electronic influence of the para-acetoxy group on the azepanone carbonyl’s electrophilicity is unquantified. Computational models predict resonance effects that may reduce ketone reactivity by 30–50% versus electron-deficient analogs, potentially altering biological interactions [3] [6].
Metabolic Fate: The compound’s esterase sensitivity suggests rapid hydrolysis to 4-(azepan-1-ylcarbonyl)phenol, but the kinetics and tissue distribution of this activation are unknown. Phenyl acetate itself hydrolyzes in plasma (t½ ~20 min), yet N-acylation may sterically hinder esterases, prolonging t½ [4] [9].
Target Deconvolution: No proteomic studies exist to identify binding partners. Analogies suggest potential activity against glutamine-utilizing enzymes (due to phenyl acetate’s role in glutamine metabolism) or serine proteases (via azepanone mimicry), but empirical validation is absent [2] [4].
Predictive Modeling: In silico ADMET profiles indicate high gastrointestinal absorption (90% predicted) but potential P-glycoprotein efflux. These models require experimental calibration, particularly regarding blood-brain barrier penetration [3] [9].
Table 3: Key Research Domains and Methodological Priorities
| Knowledge Gap | Priority Investigation | Experimental Tools |
|---|---|---|
| Synthetic Optimization | Catalytic acylation; asymmetric synthesis | Flow chemistry; organocatalysis screening |
| Electronic Characterization | Resonance impact on azepanone electrophilicity | DFT calculations; Hammett studies |
| Metabolic Activation | Hydrolysis kinetics in biological matrices | LC-MS/MS kinetics; esterase inhibition assays |
| Target Identification | Proteome-wide binding profiling | Thermal shift assay; affinity chromatography |
| In vivo Distribution | Tissue-specific uptake and metabolite formation | Radiolabeled tracer studies; PET imaging |
These gaps define a roadmap for future studies, positioning 4-(azepan-1-ylcarbonyl)phenyl acetate as a versatile scaffold for rational drug design.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2